5-Methoxy-N,N-diethyltryptamine 5-Methoxy-N,N-diethyltryptamine 5-methoxy DET is a synthetic tryptamine designer drug structurally similar to the potent hallucinogen N,N-DMT. It inhibits serotonin uptake with an IC50 value of 2.4 µM and activates 5-HT2A receptors with an EC50 value of 8.11 nM. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1218-40-2
VCID: VC21069783
InChI: InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3
SMILES: CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

5-Methoxy-N,N-diethyltryptamine

CAS No.: 1218-40-2

Cat. No.: VC21069783

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-N,N-diethyltryptamine - 1218-40-2

Specification

Description 5-methoxy DET is a synthetic tryptamine designer drug structurally similar to the potent hallucinogen N,N-DMT. It inhibits serotonin uptake with an IC50 value of 2.4 µM and activates 5-HT2A receptors with an EC50 value of 8.11 nM. This product is intended for forensic and research applications.
CAS No. 1218-40-2
Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name N,N-diethyl-2-(5-methoxy-1H-indol-3-yl)ethanamine
Standard InChI InChI=1S/C15H22N2O/c1-4-17(5-2)9-8-12-11-16-15-7-6-13(18-3)10-14(12)15/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Standard InChI Key KGDVJQQWCDDEPP-UHFFFAOYSA-N
SMILES CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC
Canonical SMILES CCN(CC)CCC1=CNC2=C1C=C(C=C2)OC
Appearance Assay:≥98%A neat solid

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